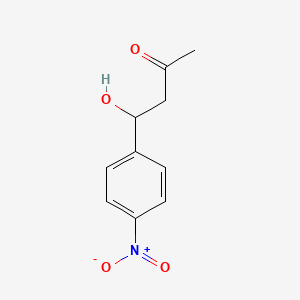

4-Hydroxy-4-(4-nitrophenyl)butan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

57548-40-0 |

|---|---|

Molecular Formula |

C10H11NO4 |

Molecular Weight |

209.2 g/mol |

IUPAC Name |

4-hydroxy-4-(4-nitrophenyl)butan-2-one |

InChI |

InChI=1S/C10H11NO4/c1-7(12)6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5,10,13H,6H2,1H3 |

InChI Key |

DKESASVLMZGECV-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])O |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis mechanism, experimental protocols, and quantitative data related to the formation of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. This β-hydroxy ketone is a valuable intermediate in organic synthesis and holds potential for applications in medicinal chemistry, particularly as an enzyme inhibitor.[1] The primary synthetic route to this compound is the aldol (B89426) condensation of 4-nitrobenzaldehyde (B150856) and acetone (B3395972).[1]

Core Synthesis Mechanism: The Aldol Condensation

The formation of this compound is achieved through a base-catalyzed aldol condensation reaction. This reaction involves the nucleophilic addition of an acetone enolate to the carbonyl group of 4-nitrobenzaldehyde.[1]

The mechanism proceeds through the following key steps:

-

Enolate Formation: A base, such as hydroxide (B78521) ion (OH⁻), abstracts an acidic α-hydrogen from acetone. This deprotonation results in the formation of a resonance-stabilized enolate ion, which serves as the nucleophile.[2][3]

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of 4-nitrobenzaldehyde. This step forms a new carbon-carbon bond and results in a tetrahedral intermediate, an alkoxide.[1][3]

-

Protonation: The alkoxide intermediate is protonated by a proton source, typically water (formed from the initial deprotonation step), to yield the final product, this compound.[1][3]

Under certain conditions, particularly with heating, the β-hydroxy ketone can undergo a subsequent dehydration (elimination of water) to form the α,β-unsaturated ketone, 4-(4-nitrophenyl)but-3-en-2-one.[2][4]

Organocatalytic Asymmetric Synthesis

In addition to traditional base catalysis, the synthesis can be performed enantioselectively using organocatalysts, such as L-proline and its derivatives.[5][6][7] In this variation, L-proline reacts with acetone to form an enamine intermediate. This enamine then acts as the nucleophile, attacking the 4-nitrobenzaldehyde in a stereocontrolled manner, leading to a chiral product.[6] The catalyst is regenerated in the final hydrolysis step. This method is particularly valuable for producing specific stereoisomers of the target molecule.

Quantitative Data Summary

The efficiency of the synthesis can be influenced by the choice of catalyst and reaction conditions. Organocatalytic methods, in particular, have been studied to optimize both yield and enantioselectivity.

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| L-prolinamide (B555322) | 20 | Not Specified | 80 | 30 | [7] |

| L-prolinamide derivative 2b | 20 | Not Specified | 85 | 38 | [7] |

| L-prolinamide derivative 2c | 20 | Not Specified | 90 | 46 | [7] |

| L-prolinamide derivative 3h | 20 | Not Specified | 95 | 93 | [7] |

| L-proline | 30 | 3 | High (not specified) | Moderate (not specified) | [6] |

Table 1: Summary of quantitative data for the L-prolinamide catalyzed synthesis of this compound from 4-nitrobenzaldehyde and acetone.

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound via both a general base-catalyzed and an L-proline-catalyzed procedure.

Protocol 1: General Base-Catalyzed Aldol Condensation

This protocol is a representative procedure for a standard base-catalyzed aldol condensation.

Materials:

-

4-nitrobenzaldehyde

-

Acetone

-

Ethanol (B145695) (95%)

-

2 M Sodium Hydroxide (NaOH) solution

-

Deionized water

-

4% Acetic acid in ethanol (for washing)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzaldehyde (1.0 mmol) in 5.0 mL of acetone.

-

To the stirring solution, add 4.0 mL of 95% ethanol.

-

Slowly add 3.0 mL of 2 M aqueous NaOH solution to the reaction mixture.

-

Stir the mixture at room temperature for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6]

-

If precipitation of the product is slow or incomplete, the mixture can be gently heated on a steam bath for an additional 10-15 minutes.[8]

-

Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

-

Isolate the solid product by vacuum filtration.

-

Wash the crude product sequentially with chilled 95% ethanol, 4% acetic acid in ethanol (to neutralize any remaining base), and finally with more chilled 95% ethanol.[8]

-

Dry the purified product. Characterization can be performed using NMR spectroscopy and melting point analysis.

Protocol 2: L-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol is adapted from established procedures for organocatalytic aldol reactions.[6]

Materials:

-

4-nitrobenzaldehyde (151.0 mg, 1.0 mmol)

-

L-proline (35.0 mg, 0.3 mmol)

-

Acetone (5.0 mL)

-

Dichloromethane (B109758) (for workup)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (1.0 mmol), L-proline (0.3 mmol), and acetone (5.0 mL).[6]

-

Stir the resulting mixture at room temperature for 3 hours.[6] Monitor the reaction for completion using TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acetone.[6]

-

Dilute the residue with dichloromethane (2.0 mL).[6]

-

Purify the product by column chromatography on silica gel to obtain pure this compound.[6]

-

The enantiomeric excess of the product can be determined by chiral HPLC analysis.[6]

Visualizations

Synthesis Pathway Diagram

The following diagram illustrates the base-catalyzed mechanism for the synthesis of this compound.

Caption: Base-catalyzed synthesis of this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of the target compound.

Caption: Generalized workflow for synthesis and purification.

References

- 1. Buy this compound | 57548-40-0 [smolecule.com]

- 2. magritek.com [magritek.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of this compound using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline | Semantic Scholar [semanticscholar.org]

- 6. books.rsc.org [books.rsc.org]

- 7. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. amherst.edu [amherst.edu]

A Technical Guide to 4-Hydroxy-4-(4-nitrophenyl)butan-2-one: Physicochemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one, a versatile organic compound with potential applications in drug discovery and organic synthesis. This document details its chemical structure, physical properties, and spectral characteristics, and provides an experimental protocol for its synthesis.

Core Physicochemical Properties

This compound, with the molecular formula C₁₀H₁₁NO₄, is a solid at room temperature.[1] Its structure features a butanone backbone substituted with a hydroxyl group and a para-nitrophenyl (B135317) group, which contribute to its chemical reactivity and potential biological activity.[1] The presence of both a hydroxyl and a nitrophenyl group on the same carbon skeleton makes this compound unique in its class, influencing its interactions in biological systems and its reactivity patterns.[1] The compound exhibits keto-enol tautomerism, with the keto form being the predominant and more thermodynamically stable tautomer under standard conditions.[1]

Quantitative Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][2] |

| Molecular Weight | 209.20 g/mol | [2][3] |

| CAS Number | 57548-40-0 | [1][2][4] |

| Melting Point | 58 - 68 °C | [3][4] |

| Appearance | Yellow Oil / Solid | [1][5] |

Spectral Data Analysis

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.[1]

| Wavenumber (cm⁻¹) | Assignment |

| 3447 | O-H stretch (hydroxyl group)[1][5] |

| 3079 | Aromatic C-H stretch[1][5] |

| 2919 | Aliphatic C-H stretch[1][5] |

| 1704 | C=O stretch (ketone)[5] |

| 1597, 1509 | Aromatic C=C stretch[5] |

| 1344 | N-O stretch (nitro group)[5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the carbon-hydrogen framework of the molecule.

¹H NMR (300 MHz, CDCl₃):

-

δ 8.07 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the nitro group.[5]

-

δ 7.47 (d, J = 8.5 Hz, 2H): Aromatic protons meta to the nitro group.[5]

-

δ 5.20 (m, 1H): Methine proton (CH-OH).[5]

-

δ 3.57 (br s, 1H): Hydroxyl proton (OH).[5]

-

δ 2.81 (m, 2H): Methylene protons (CH₂).[5]

-

δ 2.15 (s, 3H): Methyl protons (CH₃).[5]

¹³C NMR (75 MHz, CDCl₃):

-

δ 208.46: Carbonyl carbon (C=O).[5]

-

δ 149.99, 147.26: Aromatic carbons attached to the nitro group and the butanone chain.[5]

-

δ 126.38, 123.71: Aromatic carbons.[5]

-

δ 68.85: Methine carbon (CH-OH).[5]

-

δ 51.47: Methylene carbon (CH₂).[5]

-

δ 30.66: Methyl carbon (CH₃).[5]

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.

-

HRMS (ESI): m/z calculated for [C₁₀H₁₁NO₄+K]⁺ 248.0325, found 248.0335.[5]

Experimental Protocol: Synthesis via Aldol (B89426) Condensation

The primary synthetic route to this compound is the aldol condensation of p-nitrobenzaldehyde and acetone (B3395972).[1] This reaction can be catalyzed by bases such as sodium hydroxide (B78521) or by organocatalysts like L-proline.[1][6] The use of micellar media with surfactants like cetyl trimethyl ammonium (B1175870) bromide (CTAB) has been explored to create a more environmentally friendly, solvent-free system.[6][7]

Materials and Methods

-

Reactants: p-Nitrobenzaldehyde, Acetone

-

Catalyst: L-proline

-

Surfactant: Cetyl trimethyl ammonium bromide (CTAB)

-

Solvent: Water

Procedure

-

Micelle Formation: In a reaction vessel, dissolve CTAB in water to form a micellar solution.

-

Reactant Solubilization: Add p-nitrobenzaldehyde to the aqueous micellar solution and stir until solubilized.

-

Catalyst Addition: Introduce L-proline to the reaction mixture.

-

Aldol Reaction: Add acetone to initiate the aldol condensation.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, extract the product from the aqueous phase using a suitable organic solvent.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

-

Characterization: Confirm the identity and purity of the final product using IR, NMR, and Mass Spectrometry.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound via a micellar-catalyzed aldol reaction.

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Preliminary studies indicate that this compound may act as an enzyme inhibitor, suggesting its potential to modulate metabolic pathways.[1] Its solubility, which can be enhanced by surfactants, is a key factor for its bioavailability and potential therapeutic efficacy.[1] Further research into the specific enzymatic targets and pharmacological effects of this compound is warranted to explore its full potential in drug development.

References

- 1. Buy this compound | 57548-40-0 [smolecule.com]

- 2. This compound | C10H11NO4 | CID 9855826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hoffmanchemicals.com [hoffmanchemicals.com]

- 4. 4-hydroxy-4-(4-nitrophenyl)butan-2-one57548-40-0,Purity95%_Ramidus AB [molbase.com]

- 5. rsc.org [rsc.org]

- 6. Synthesis of this compound using p-Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline | Semantic Scholar [semanticscholar.org]

- 7. scienceopen.com [scienceopen.com]

In-Depth Technical Guide: 4-Hydroxy-4-(4-nitrophenyl)butan-2-one (CAS 57548-40-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one (CAS Number: 57548-40-0), a molecule of interest in organic synthesis. The document details its chemical and physical properties, provides an in-depth look at its synthesis via aldol (B89426) condensation, and presents a full suite of analytical and spectroscopic data for its characterization. While its potential as an enzyme inhibitor has been noted, this guide also highlights the current lack of extensive public data on its specific biological activities, mechanism of action, and involvement in signaling pathways, identifying an area for future research.

Chemical and Physical Properties

This compound is a solid organic compound.[1] The presence of a hydroxyl group, a ketone, and a nitrophenyl moiety makes it a versatile chemical intermediate.[2][3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 57548-40-0 | |

| Molecular Formula | C₁₀H₁₁NO₄ | [2] |

| Molecular Weight | 209.20 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 1-(4-NITROPHENYL)-3-OXO-1-BUTANOL | |

| Appearance | Yellow to off-white solid | [1] |

| Melting Point | 58-62 °C | [1][4] |

| SMILES | CC(=O)CC(C1=CC=C(C=C1)--INVALID-LINK--[O-])O | |

| InChI | InChI=1S/C10H11NO4/c1-7(12)6-10(13)8-2-4-9(5-3-8)11(14)15/h2-5,10,13H,6H2,1H3 | |

| Storage | Sealed in dry, Store in refrigerator (2 to 8 °C), Dark space | [1][4] |

Synthesis

The primary route for synthesizing this compound is the aldol condensation of p-nitrobenzaldehyde and acetone (B3395972).[3] This reaction involves the formation of a new carbon-carbon bond.

General Aldol Condensation Protocol

A general experimental procedure for this type of reaction involves the following steps:

-

A suitable reaction vessel is charged with the aldehyde (p-nitrobenzaldehyde).

-

A solution of a catalyst (e.g., an enantioenriched free-base) in acetone is prepared and added to the reaction vessel.

-

An acid, such as neat acetic acid, is then added.

-

The reaction mixture is allowed to stand at ambient temperature for a specified period (e.g., 20 hours).

-

Post-reaction, the mixture is diluted with an organic solvent like ethyl acetate (B1210297) and washed sequentially with aqueous HCl and water.

-

The organic phase is dried over a drying agent (e.g., Na₂SO₄) and concentrated under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica (B1680970) gel.

This is a generalized protocol; specific quantities and reaction times will vary based on the scale and catalytic system used.

Catalytic Systems

Various catalytic systems have been explored to improve the efficiency and environmental footprint of this synthesis:

-

L-proline: This amino acid is a well-known organocatalyst for asymmetric aldol reactions.[5]

-

Micellar Catalysis: To overcome the poor solubility of p-nitrobenzaldehyde in water and to move towards greener chemistry, surfactants like cetyl trimethyl ammonium (B1175870) bromide (CTAB) have been used.[5][6] These surfactants form micelles in aqueous media, creating a microenvironment that solubilizes the organic reactants and facilitates the L-proline catalyzed aldol reaction without the need for organic co-solvents.[5][6]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of this compound.

Analytical Data

Thorough analytical characterization is crucial for confirming the structure and purity of the synthesized compound.

Table 2: Spectroscopic and Analytical Data for this compound

| Data Type | Key Features and Values | Reference |

| ¹H NMR | δ (ppm) in CDCl₃: 8.07 (d, J = 8.8 Hz, 2H), 7.47 (d, J = 8.5 Hz, 2H), 5.20 (m, 1H), 3.57 (br s, 1H), 2.81 (m, 2H), 2.15 (s, 3H) | [2] |

| ¹³C NMR | δ (ppm) in CDCl₃: 208.46, 149.99, 147.26, 126.38, 123.71, 68.85, 51.47, 30.66 | [2] |

| Infrared (IR) | ν (cm⁻¹) Neat: 3447 (O-H stretch), 3079, 2919 (C-H stretch), 1704 (C=O stretch), 1597, 1509 (NO₂ stretch), 1344 | [2] |

| High-Resolution Mass Spectrometry (HRMS) | ESI: m/z calculated for [M+K]⁺ (C₁₀H₁₁NO₄) 248.0325, found 248.0335 | [2] |

| Elemental Analysis | Calculated for C₁₀H₁₁NO₄: C, 57.41%; H, 5.30%; N, 6.69%. Found: C, 57.45%; H, 5.27%; N, 6.67% | [2] |

Biological Activity and Potential Applications

While the chemical synthesis of this compound is well-documented, its biological profile is less characterized in publicly available literature.

Enzyme Inhibition

The compound has been noted for its potential as an enzyme inhibitor, which could influence various metabolic pathways.[2] However, specific enzyme targets, the mechanism of inhibition, and quantitative data such as IC₅₀ or Kᵢ values are not extensively reported. This represents a significant area for further investigation by researchers in drug discovery and chemical biology.

Future Research Directions

The well-defined structure and synthetic accessibility of this compound make it a candidate for biological screening assays. A logical workflow for its biological evaluation is proposed below.

Caption: Proposed workflow for the biological evaluation of this compound.

Conclusion

This compound is a well-characterized compound from a chemical and analytical standpoint. Its synthesis via aldol condensation is established, with opportunities for green chemistry approaches. The current gap in the understanding of its biological activity presents an opportunity for researchers in drug development to explore its potential as an enzyme inhibitor or a modulator of biological pathways. The detailed information on its synthesis and characterization provided in this guide serves as a solid foundation for such future investigations.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Buy this compound | 57548-40-0 [smolecule.com]

- 3. This compound | C10H11NO4 | CID 9855826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Butanone, 4-hydroxy-4-(4-nitrophenyl)-, (4R)- | C10H11NO4 | CID 11805937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of this compound using p -Nitro Benzaldehyde and Acetone in Aqueous Micellar Media using L-Proline – ScienceOpen [scienceopen.com]

Biological Activity of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one: An Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves to consolidate the current publicly available scientific knowledge regarding the biological activity of the organic compound 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. Despite its availability as a chemical reagent, extensive research into its specific biological functions appears limited. This document summarizes the existing information, highlighting areas where further investigation is warranted.

Introduction

This compound, with the molecular formula C₁₀H₁₁NO₄, is a β-hydroxy ketone. Its structure, featuring a hydroxyl group and a nitrophenyl substituent, suggests the potential for various chemical interactions and biological activities. While the synthesis of this compound is well-documented, particularly through aldol (B89426) condensation reactions, its biological profile remains largely unexplored in publicly accessible literature.

Summary of Biological Activity

The primary biological activity associated with this compound is its potential as an enzyme inhibitor .[1] Scientific sources suggest that this compound may influence the catalytic activity of various enzymes, which could in turn impact metabolic pathways.[1] However, at present, there is a notable absence of specific, quantitative data in peer-reviewed literature to substantiate these claims. Key missing information includes:

-

Specific Enzyme Targets: The precise enzymes that are inhibited by this compound have not been identified.

-

Quantitative Inhibition Data: There is no publicly available data such as IC₅₀, EC₅₀, or Kᵢ values to quantify its inhibitory potency.

-

Mechanism of Action: The molecular mechanism by which it may inhibit enzyme function has not been elucidated.

Due to this lack of specific data, a comprehensive analysis of its biological activity, including its effects on signaling pathways and its potential therapeutic applications, cannot be provided at this time.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁NO₄ | [1] |

| Molecular Weight | 209.20 g/mol | |

| Appearance | Solid | [1] |

| CAS Number | 57548-40-0 |

Synthesis

The primary route for the synthesis of this compound is the aldol condensation of p-nitrobenzaldehyde and acetone.[1] This reaction can be catalyzed by various means, including the use of chiral catalysts like L-proline to achieve asymmetric synthesis.[1]

Below is a generalized workflow for its synthesis.

Future Directions

The current body of scientific literature presents a significant opportunity for research into the biological activities of this compound. Key areas for future investigation include:

-

Broad-Spectrum Biological Screening: Conducting a comprehensive screening of the compound against a wide range of biological targets, including various enzymes, receptors, and cell lines, to identify potential activities.

-

Enzyme Inhibition Assays: If inhibitory activity is confirmed, detailed enzymatic assays should be performed to identify the specific enzymes targeted, determine the mode of inhibition, and quantify the potency (e.g., IC₅₀ values).

-

Cell-Based Assays: Investigating the effects of the compound on cellular processes, such as cell viability, proliferation, and signaling pathways, in relevant cell models.

-

In Vivo Studies: Should promising in vitro activity be identified, subsequent in vivo studies in animal models would be necessary to evaluate its efficacy, pharmacokinetics, and safety profile.

Conclusion

While this compound is a known chemical entity with established synthetic routes, its biological activity remains largely uncharacterized in the public domain. The assertion of its potential as an enzyme inhibitor is noted but lacks the empirical, quantitative data necessary for a thorough technical evaluation. This guide highlights the current knowledge gap and underscores the need for further research to unlock the potential biological and therapeutic applications of this compound. For researchers and drug development professionals, this compound represents a largely unexplored area with potential for novel discoveries.

References

An In-depth Technical Guide to 4-Hydroxy-4-(4-nitrophenyl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. The information is intended to support research and development activities involving this compound.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1]

Structure:

References

Spectroscopic Profile of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the organic compound 4-Hydroxy-4-(4-nitrophenyl)butan-2-one. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document outlines the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data and provides the experimental protocols for these analyses.

Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 8.07 | d | 8.8 | 2H | Ar-H (ortho to NO₂) |

| 7.47 | d | 8.5 | 2H | Ar-H (meta to NO₂) |

| 5.20 | m | - | 1H | -CH (OH)- |

| 3.57 | br s | - | 1H | -OH |

| 2.81 | m | - | 2H | -CH ₂-C=O |

| 2.15 | s | - | 3H | -C(=O)CH ₃ |

Solvent: CDCl₃, Spectrometer: 300 MHz[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 208.46 | C =O |

| 149.99 | Ar-C -NO₂ |

| 147.26 | Ar-C -CH(OH) |

| 126.38 | Ar-C H (ortho to NO₂) |

| 123.71 | Ar-C H (meta to NO₂) |

| 68.85 | -C H(OH)- |

| 51.47 | -C H₂-C=O |

| 30.66 | -C(=O)C H₃ |

Solvent: CDCl₃, Spectrometer: 75 MHz[1]

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (ν) cm⁻¹ | Functional Group Assignment |

| 3447 | O-H stretch (alcohol)[1][2] |

| 3079 | C-H stretch (aromatic)[1][2] |

| 2919 | C-H stretch (aliphatic)[1][2] |

| 1704 | C=O stretch (ketone)[1] |

| 1597, 1509 | C=C stretch (aromatic)[1] |

| 1344 | N-O stretch (nitro group)[1] |

Sample Preparation: Neat[1]

Experimental Protocols

The following protocols describe the general procedures for acquiring the NMR and IR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 300 instrument at ambient temperature.[1] The sample was dissolved in deuterated chloroform (B151607) (CDCl₃).[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.[1] Coupling constants (J) are expressed in Hertz (Hz).[1]

Infrared (IR) Spectroscopy

Fourier-transform infrared (FT-IR) spectra were obtained using a Perkin-Elmer RX I FT-IR spectrometer.[1] The spectrum of the neat compound was recorded.[1]

Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Workflow for Synthesis and Spectroscopic Analysis.

References

keto-enol tautomerism in β-hydroxy ketones

An In-depth Technical Guide on the Keto-Enol Tautomerism in β-Hydroxy Ketones

Executive Summary

Keto-enol tautomerism in β-hydroxy ketones represents a fundamental chemical equilibrium that dictates the reactivity, stability, and potential metabolic pathways of these crucial intermediates. As common products of the aldol (B89426) reaction, β-hydroxy ketones are pivotal in synthetic organic chemistry and are structural motifs in various biologically active molecules. This technical guide provides a comprehensive examination of the principles governing the keto-enol equilibrium in these molecules. It details the catalytic mechanisms, summarizes quantitative data from analogous systems to illustrate key concepts, presents detailed experimental protocols for characterization, and explores the implications for researchers, scientists, and drug development professionals. A central theme is the unique role of the β-hydroxyl group in influencing the tautomeric balance through intramolecular hydrogen bonding, a feature distinct from the more extensively studied β-dicarbonyl systems.

Introduction to Tautomerism in β-Hydroxy Ketones

Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[1] Keto-enol tautomerism describes the equilibrium between a ketone or aldehyde (the keto form) and an isomer containing a hydroxyl group bonded to a carbon-carbon double bond (the enol form).[2] While the keto form is generally more stable for simple carbonyl compounds due to the greater strength of the C=O π-bond compared to the C=C π-bond, the position of this equilibrium is highly sensitive to molecular structure and environmental factors.[2][3]

β-Hydroxy ketones are of particular interest as they are the primary products of the aldol reaction, a cornerstone of C-C bond formation. The tautomeric equilibrium of a β-hydroxy ketone is critical as it influences its stability and subsequent reactivity. Specifically, the enol form is a key intermediate in reactions occurring at the α-carbon. Furthermore, the presence of the β-hydroxyl group introduces unique possibilities for intramolecular hydrogen bonding that can stabilize the enol tautomer and also facilitates a competing dehydration reaction to form α,β-unsaturated ketones, a common subsequent step in aldol chemistry.

Core Principles and Influencing Factors

The equilibrium between the keto and enol forms is dynamic and influenced by several factors that stabilize one tautomer over the other.

Structural Effects and Intramolecular Hydrogen Bonding

Unlike simple ketones, the enol form of a β-hydroxy ketone can be significantly stabilized by the formation of a six-membered ring via an intramolecular hydrogen bond.[4] This can occur between the enolic hydroxyl group and the oxygen of the β-hydroxyl group. This stabilization is analogous to that seen in β-diketones, where an intramolecular hydrogen bond between the enolic hydroxyl and the second carbonyl oxygen can make the enol form highly favorable.[2][3] For instance, 2,4-pentanedione exists as 85% enol at equilibrium due to this stabilization and conjugation.[2][5]

Key factors influencing the stability of the enol form include:

-

Conjugation : Conjugation of the enol's C=C double bond with other π-systems (like an aromatic ring) can enhance stability.[1][4]

-

Substitution : More substituted enols tend to be more thermodynamically stable, following Zaitsev's rule for alkene stability.[3]

-

Steric Hindrance : Bulky groups can introduce steric strain that may favor one tautomer over the other.[6]

Solvent Effects

The solvent plays a critical role in determining the position of the keto-enol equilibrium.[6]

-

Nonpolar Solvents : In nonpolar solvents (e.g., carbon tetrachloride, cyclohexane), the intramolecularly hydrogen-bonded enol form is often favored, as the stabilizing hydrogen bond is not disrupted by solvent interactions.[3]

-

Polar Aprotic Solvents : Solvents like DMSO can act as strong hydrogen bond acceptors, potentially disrupting the intramolecular hydrogen bond of the enol and stabilizing the more polar keto form.[7]

-

Polar Protic Solvents : Solvents like water or methanol (B129727) can compete for hydrogen bonding with both the keto and enol forms, which often shifts the equilibrium towards the keto tautomer.[3] For example, the enol content of acetoacetic acid drops from 49% in CCl₄ to less than 2% in D₂O.[3]

Catalysis of Tautomerization

The interconversion between keto and enol tautomers is often slow but can be significantly accelerated by acid or base catalysts.[8][9]

Acid Catalysis

Under acidic conditions, the carbonyl oxygen is first protonated, making the α-protons more acidic. A weak base (like water) then removes an α-proton to yield the enol.[2][10]

Base Catalysis

In the presence of a base, an α-proton is removed to form a resonance-stabilized intermediate known as an enolate ion. Protonation of the enolate oxygen by a protic solvent (like water) yields the enol.[9][11]

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. CH 18: ENOLATES:NOTES [research.cm.utexas.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. leah4sci.com [leah4sci.com]

The Nitro-Group: A Versatile Moiety in Modern Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Nitrophenyl compounds, organic molecules bearing one or more nitro groups attached to a phenyl ring, have emerged as a cornerstone in various scientific disciplines. Their unique electronic properties, conferred by the strongly electron-withdrawing nitro group, underpin a diverse range of applications, from the development of novel therapeutics to the design of sophisticated biochemical tools and advanced materials. This technical guide provides a comprehensive overview of the current and potential research applications of nitrophenyl compounds, with a focus on their utility in medicinal chemistry, as photolabile protecting groups, and in the construction of sensitive biosensors. Detailed experimental protocols, quantitative data, and visual representations of key mechanisms are presented to facilitate further research and development in this exciting field.

Medicinal Chemistry Applications: A New Frontier in Therapeutics

Nitrophenyl scaffolds have proven to be a fertile ground for the discovery of potent therapeutic agents, particularly in the realms of oncology and infectious diseases. The nitro group's ability to modulate molecular interactions and participate in bioreductive activation pathways has been instrumental in the design of novel drugs with improved efficacy and selectivity.

Anticancer Agents: Targeting Immune Checkpoints

A promising class of nitrophenyl derivatives has been identified as potent inhibitors of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, a critical immune checkpoint pathway that cancer cells exploit to evade immune surveillance.[1][2][3][4][5] Small molecule inhibitors offer several advantages over monoclonal antibodies, including oral bioavailability and potentially better tumor penetration.

The inhibitory potency of several o-(biphenyl-3-ylmethoxy)nitrophenyl derivatives against the PD-1/PD-L1 interaction has been quantified, with IC50 values indicating high efficacy.[4][5]

| Compound | IC50 (nM)[4][5] |

| B2 | 2.7 |

| A1 | 15.3 |

| A2 | 10.8 |

| ... (and other derivatives) | ... |

Note: This table is a representation of the type of data available in the cited literature. For a comprehensive list of compounds and their activities, please refer to the primary sources.

The following is a generalized protocol for assessing the cytotoxic activity of nitrophenyl compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][6][7]

-

Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The medium in the wells is replaced with the medium containing the test compounds, and the plates are incubated for 48-72 hours.

-

MTT Addition: A solution of MTT (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.

Small molecule nitrophenyl inhibitors can disrupt the PD-1/PD-L1 signaling pathway, thereby restoring the anti-tumor immune response.

Caption: Inhibition of the PD-1/PD-L1 interaction by a nitrophenyl compound.

Antibacterial Agents: Combating Drug Resistance

The emergence of multidrug-resistant bacteria poses a significant threat to global health. Nitrophenyl compounds have shown considerable promise as a new class of antibacterial agents, with some derivatives exhibiting potent activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][8]

The antibacterial efficacy of aminobenzylated 4-nitrophenols has been evaluated by determining their Minimum Inhibitory Concentrations (MICs).[1][8]

| Compound | Organism | MIC (µM)[1][8] |

| 13 (chloro derivative) | S. aureus (MRSA) | 1.23 |

| 13 (chloro derivative) | E. faecalis (VRE) | 1.23 |

| 4 | S. aureus | >100 |

| 5 | S. aureus | >100 |

Note: This table is a representation of the type of data available in the cited literature. For a comprehensive list of compounds and their activities, please refer to the primary sources.

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][9][10][11][12][13][14]

-

Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculum Preparation: A pure culture of the test bacterium is grown to a specific turbidity, corresponding to a standardized cell density (e.g., 0.5 McFarland standard, approximately 1.5 x 10^8 CFU/mL). This suspension is then diluted to the final inoculum density (approximately 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate containing the serially diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 16-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.

The antibacterial activity of many nitroaromatic compounds is dependent on their reductive bioactivation within the bacterial cell.[15][16][17][18][19]

Caption: Bioreductive activation of a nitrophenyl antibacterial agent.

Photolabile Protecting Groups: Spatiotemporal Control in Biology and Chemistry

o-Nitrobenzyl and related nitrophenyl derivatives are widely employed as photolabile protecting groups (PPGs), also known as "caging" groups.[20] These PPGs allow for the temporary inactivation of a functional group on a molecule, which can then be rapidly and specifically released upon irradiation with light. This technology provides unparalleled spatiotemporal control over the release of bioactive molecules, making it an invaluable tool in cell biology, neuroscience, and synthetic chemistry.

Experimental Workflow: Photocleavage of a "Caged" Molecule

The process of releasing a molecule from its nitrophenyl cage involves a series of photochemical reactions initiated by UV or visible light.[21][22][23][24][25][26]

References

- 1. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Design, Synthesis, and Evaluation of o -(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, Synthesis, and Evaluation of o-(Biphenyl-3-ylmethoxy)nitrophenyl Derivatives as PD-1/PD-L1 Inhibitors with Potent Anticancer Efficacy In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 13. benchchem.com [benchchem.com]

- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. scielo.br [scielo.br]

- 18. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

- 23. Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 24. Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Intramolecular sensitization of photocleavage of the photolabile 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) protecting group: photoproducts and photokinetics of the release of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and History of Aldol (B89426) Reaction Products

This technical guide provides a comprehensive overview of the seminal discoveries and the historical development of aldol reaction products. It details the initial observations by the pioneering chemists, the first products synthesized, and the experimental foundations that paved the way for one of organic chemistry's most fundamental carbon-carbon bond-forming reactions.

The Dawn of a Reaction: Independent Discoveries

The discovery of the aldol reaction was made independently by two chemists in the late 19th century: the Russian chemist and composer Alexander Porfiryevich Borodin and the French chemist Charles-Adolphe Wurtz.[1][2] This period was a fertile ground for organic chemistry, with scientists actively investigating the reactivity of aldehydes and other organic molecules.[3]

Alexander Borodin's Investigations (1869-1873)

Working at the Medico-Surgical Academy in St. Petersburg, Alexander Borodin was studying the self-condensation of aldehydes.[2][3] In 1869, he reported his observations on the reactions of valeraldehyde (B50692) (pentanal) and oenanthaldehyde (heptanal).[2][4] In 1873, Borodin presented his work to the Russian Chemical Society, noting the similarities to the compounds recently reported by Wurtz.[2] His early experiments involved treating aldehydes with reagents like sodium metal, which led to complex product mixtures.[3] These initial findings were the first documented observations of aldehyde self-condensation, laying the groundwork for the aldol reaction.[3]

Charles-Adolphe Wurtz's Breakthrough (1872)

In 1872, Charles-Adolphe Wurtz, a prominent French chemist, reported a more defined reaction involving the self-condensation of acetaldehyde (B116499).[5][6] He treated acetaldehyde with a dilute acid and successfully isolated a new product.[7] Wurtz characterized this molecule as possessing both aldehyde and alcohol functionalities, leading him to coin the term "aldol ," a portmanteau of ald ehyde and alcohol .[6][7] This product, 3-hydroxybutanal, became the namesake for the entire class of reactions.[6][8]

The First Aldol Products and Their Characterization

The initial aldol reaction products were simple dimers of the starting aldehydes. The characterization methods available in the 19th century were limited compared to modern spectroscopic techniques. Chemists relied on elemental analysis, physical properties, and simple chemical tests to deduce the structures of their newly synthesized compounds.

Wurtz's Aldol: 3-Hydroxybutanal

The first intentionally synthesized and characterized aldol product was 3-hydroxybutanal (CH₃CH(OH)CH₂CHO).[5][8] Wurtz identified its dual chemical nature through simple chemical tests of the era that could distinguish aldehydes and alcohols.

Physical and Chemical Properties of Early Aldol Products

| Property | 3-Hydroxybutanal (Aldol) | Borodin's Products (from Valeraldehyde) |

| Formula | C₄H₈O₂ | C₁₀H₂₂O and C₁₀H₁₈O (empirical) |

| Appearance | Colorless to pale yellow, syrupy liquid[9][10] | Complex mixture |

| Boiling Point | Decomposes around 83-85 °C[9][10] | Not well-documented |

| Density | Approximately 1.103 g/cm³ at 20 °C[9][10] | Not well-documented |

| Solubility | Soluble in water, ethanol, and ether[11] | Not well-documented |

| Characterization | Identified as having both aldehyde and alcohol properties.[7] Upon heating, it was observed to dehydrate to form crotonaldehyde.[8] | Observed as higher molecular weight products from aldehyde self-condensation.[3] |

Note: Quantitative data such as reaction yields from the original 19th-century experiments are not well-documented in accessible historical sources.[3]

Early Chemical Characterization Techniques

In the absence of modern spectroscopy, 19th-century chemists would have likely used a series of qualitative tests to establish the structure of aldol products:

-

Tests for Aldehydes: Reactions like the Tollens' test (the formation of a silver mirror) or Fehling's test (the formation of a red precipitate of copper(I) oxide) would have confirmed the presence of the aldehyde functional group.[12]

-

Tests for Alcohols: Reactions with strong acids or oxidizing agents, which would lead to characteristic color changes or the formation of new products, could have indicated the presence of the hydroxyl group.

Pioneering Experimental Protocols

The experimental setups of the 19th century were rudimentary. However, reconstructions of the original procedures provide valuable insight into the early methodologies.

Reconstructed Protocol for Wurtz's Synthesis of Aldol (1872)

This protocol is based on descriptions of Wurtz's 1872 publication.

-

Reactant: Acetaldehyde

-

Catalyst: Dilute hydrochloric acid

-

Procedure:

-

Acetaldehyde was cooled, likely using an ice bath, to control the reaction's exothermicity.

-

Dilute hydrochloric acid was added to the cooled acetaldehyde.

-

The mixture was allowed to react. The reaction time is not precisely documented but would have been monitored by observing changes in the physical properties of the mixture.

-

-

Product Isolation: The resulting 3-hydroxybutanal was isolated from the reaction mixture, likely through distillation under reduced pressure to avoid dehydration.[8]

Borodin's Reaction of Valeraldehyde with Sodium (a related 1864 experiment)

While a detailed protocol for his 1869 work is scarce, a related experiment from 1864 illustrates his methods.[3]

-

Reactants: Valeraldehyde (pentanal) and metallic sodium

-

Procedure:

-

Metallic sodium was added directly to valeraldehyde.

-

A reaction was observed, which included the displacement of hydrogen gas.

-

-

Work-up: The resulting product mixture was treated with water, which led to its decomposition, yielding sodium hydroxide, amyl alcohol, and valeric acid, alongside the higher-molecular-weight condensation products.[3]

Visualizing the Historical Development and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical progression of the discovery and a typical early experimental workflow.

Caption: A timeline illustrating the independent discovery of the aldol reaction.

Caption: A generalized workflow for a 19th-century aldol reaction experiment.

Early Mechanistic Understanding

The initial discoveries by Wurtz and Borodin were primarily observational. The concept of the enolate ion as the key nucleophilic intermediate in the base-catalyzed version of the reaction would not be fully understood until much later. The early understanding was that two aldehyde molecules could combine to form a new, larger molecule with the creation of a carbon-carbon bond, a significant advancement in the field of organic synthesis.

Conclusion

The independent discoveries of the aldol reaction by Alexander Borodin and Charles-Adolphe Wurtz in the mid-19th century marked a pivotal moment in organic chemistry. Their pioneering work with simple aldehydes laid the foundation for one of the most powerful and versatile tools for constructing complex organic molecules. While the quantitative details of their initial experiments are not extensively documented, their qualitative observations and the characterization of the first aldol products opened a new chapter in synthetic chemistry, one that continues to be written with the development of modern asymmetric and catalytic aldol reactions that are central to pharmaceutical development and natural product synthesis.

References

- 1. synarchive.com [synarchive.com]

- 2. Alexander Borodin - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Aldol addition and condensation | McGraw Hill's AccessScience [accessscience.com]

- 5. Aldol Condensation Reaction [sigmaaldrich.com]

- 6. organicreactions.org [organicreactions.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-Hydroxybutanal - Wikipedia [en.wikipedia.org]

- 9. 3-Hydroxybutanal | C4H8O2 | CID 7897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. chembk.com [chembk.com]

- 12. studymind.co.uk [studymind.co.uk]

An In-depth Technical Guide to the Solubility of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one, a key intermediate in various synthetic processes and a compound of interest for its potential biological activities. This document collates available data on its solubility in different solvents, details relevant experimental protocols, and presents visual representations of associated chemical and biological processes.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical and biological systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a homogeneous solution. For a compound like this compound, understanding its solubility is crucial for:

-

Reaction Kinetics: Ensuring that the compound is in the appropriate phase for a chemical reaction to proceed efficiently.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Formulation: Creating stable and bioavailable formulations for potential therapeutic applications.

-

Biological Assays: Preparing accurate concentrations for in vitro and in vivo studies.

Solubility Profile of this compound

Table 1: Qualitative Solubility of this compound

| Solvent Class | Specific Solvents | Solubility Description |

| Polar Protic | Water | Sparingly soluble. The polar groups are not sufficient to overcome the hydrophobic nature of the aromatic ring and alkyl chain. |

| Ethanol, Methanol | Soluble. These solvents can engage in hydrogen bonding with the hydroxyl group and have a carbon chain that interacts favorably with the non-polar parts of the molecule. | |

| Polar Aprotic | Acetone (B3395972), Tetrahydrofuran (THF), Ethyl Acetate (B1210297) | Soluble. These solvents are commonly used in the synthesis and purification of this compound, indicating good solubility. Their polarity is suitable for dissolving the compound without strong solvation effects that might hinder reactivity. |

| Non-polar | Hexane, Diethyl Ether | Likely sparingly soluble to insoluble. The overall polarity of the molecule is too high for significant interaction with non-polar solvents. |

| Aqueous Micellar | Water with Surfactants (e.g., CTAB) | Soluble. The use of surfactants like Cetyl Trimethyl Ammonium Bromide (CTAB) can create micelles that encapsulate the compound, allowing it to be solubilized in aqueous media for "green" chemistry applications.[1][2] |

Experimental Protocols

Detailed experimental protocols for determining the precise solubility of this compound are not explicitly published. However, the synthesis of the compound provides valuable insights into the solvents in which it is soluble. The following is a representative experimental protocol for its synthesis via an aldol (B89426) reaction.

Protocol 1: Synthesis of this compound

This protocol is based on the aldol condensation of p-nitrobenzaldehyde and acetone.

Materials:

-

p-Nitrobenzaldehyde

-

Acetone

-

Catalyst (e.g., L-proline)

-

Solvent (e.g., Tetrahydrofuran, Ethanol, or aqueous micellar media with CTAB)

-

Ethyl acetate (for extraction)

-

Hexanes (for crystallization/purification)

-

Saturated aqueous NH4Cl solution

-

Brine

-

Anhydrous Na2SO4 or MgSO4

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve p-nitrobenzaldehyde in a suitable solvent (e.g., a mixture of acetone and THF).

-

Catalyst Addition: Add the catalyst (e.g., L-proline) to the solution.

-

Reaction: Stir the mixture at room temperature for a specified period (e.g., 24-48 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na2SO4 or MgSO4.

-

Filter and concentrate the organic solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product is purified by flash column chromatography on silica gel.

-

A solvent system of ethyl acetate and hexanes is typically used as the eluent.

-

The fractions containing the desired product are collected and the solvent is evaporated.

-

The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

-

Visualizing Workflows and Pathways

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Purification Workflow.

Conceptual Signaling Pathway: Enzyme Inhibition

This compound has been noted for its potential as an enzyme inhibitor.[1] While specific pathways are not detailed in the available literature, the following diagram provides a generalized illustration of how such a compound might act as an enzyme inhibitor.

Caption: Generalized Enzyme Inhibition Pathway.

Conclusion

While precise quantitative solubility data for this compound remains elusive in the current body of scientific literature, a robust qualitative understanding can be derived from its synthetic methodologies. The compound exhibits good solubility in common polar aprotic and polar protic organic solvents, and its solubility in aqueous media can be enhanced through the use of surfactants. This technical guide provides researchers, scientists, and drug development professionals with the foundational knowledge of its solubility characteristics and related experimental considerations, which are critical for its application in both chemical synthesis and biological research. Further studies are warranted to establish quantitative solubility data across a range of solvents and temperatures to facilitate more precise and reproducible experimental designs.

References

Methodological & Application

Application Notes and Protocols for L-proline Catalyzed Aldol Condensation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The L-proline catalyzed asymmetric aldol (B89426) condensation is a cornerstone reaction in the field of organocatalysis. This powerful carbon-carbon bond-forming reaction facilitates the direct, enantioselective synthesis of β-hydroxy carbonyl compounds, which are crucial chiral building blocks in the pharmaceutical industry. The use of the natural amino acid L-proline as a catalyst offers a green, cost-effective, and metal-free alternative to traditional methods.[1][2] The reaction proceeds through an enamine-based mechanism, mimicking the strategy of Class I aldolase (B8822740) enzymes.[1][2] This protocol provides a detailed overview of the L-proline catalyzed aldol condensation, including experimental procedures, quantitative data for various substrates, and visual representations of the catalytic cycle and experimental workflow.

Data Presentation

The following tables summarize the quantitative data for L-proline catalyzed aldol reactions between different ketones and aromatic aldehydes under various conditions.

Table 1: L-proline Catalyzed Aldol Reaction of Acetone (B3395972) with Various Benzaldehyde (B42025) Derivatives

| Entry | Aldehyde | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | ee (%) |

| 1 | 4-Nitrobenzaldehyde (B150856) | DMSO/Acetone (4:1) | 30 | 4 | 68 | 76 |

| 2 | 4-Nitrobenzaldehyde | Acetone | 30 | 3 | High | Moderate |

| 3 | Benzaldehyde | DCM | 10 | 24-72 | - | up to 52 |

| 4 | 4-Chlorobenzaldehyde | DCM | 10 | 24-72 | - | up to 61 |

| 5 | 4-Methoxybenzaldehyde | DMSO | 30 | 120 | 40 | 48 |

Data compiled from multiple sources for illustrative purposes.

Table 2: L-proline Catalyzed Aldol Reaction of Cyclohexanone (B45756) with Various Benzaldehyde Derivatives

| Entry | Aldehyde | Solvent | Catalyst Loading (mol%) | Time (h) | Yield (%) | d.r. (anti:syn) | ee (anti) (%) |

| 1 | 4-Nitrobenzaldehyde | Methanol (B129727)/Water (2:1) | 10 | 19 | High | >95:5 | 99 |

| 2 | Benzaldehyde | Methanol/Water (2:1) | 10 | 30 | 78 | 90:10 | 95 |

| 3 | 4-Chlorobenzaldehyde | Methanol/Water (2:1) | 10 | 19 | High | - | High |

| 4 | 4-Methoxybenzaldehyde | Methanol/Water (2:1) | 10 | >24 | Modest | - | High |

Data compiled from multiple sources for illustrative purposes.[1][2]

Experimental Protocols

General Protocol for L-proline Catalyzed Aldol Condensation

This general procedure can be adapted for a variety of ketone and aldehyde substrates.

Materials:

-

(S)-proline

-

Ketone (e.g., acetone, cyclohexanone)

-

Aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde)

-

Solvent (e.g., DMSO, acetone, methanol/water mixture)

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a round-bottom flask, add (S)-proline (typically 10-30 mol%).

-

Add the chosen solvent and the ketone (often used in excess).

-

Stir the mixture at room temperature for 10-15 minutes to ensure dissolution of the catalyst.

-

Add the aldehyde (1 equivalent) to the reaction mixture.

-

Stir the reaction vigorously at the desired temperature (ranging from room temperature to 0 °C).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.

-

Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.[3]

Specific Protocol: Reaction of 4-Nitrobenzaldehyde with Acetone

This protocol provides a specific example for the reaction between 4-nitrobenzaldehyde and acetone.[4]

Materials:

-

4-Nitrobenzaldehyde (151.0 mg, 1.0 mmol)

-

(S)-proline (35.0 mg, 0.3 mmol)

-

Acetone (5.0 mL)

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Silica gel for column chromatography

Procedure:

-

To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (151.0 mg, 1.0 mmol), (S)-proline (35.0 mg, 0.3 mmol), and acetone (5.0 mL).[4]

-

Stir the mixture at room temperature for 3 hours.[4]

-

Monitor the reaction completion by TLC.

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with dichloromethane (2.0 mL).[4]

-

Purify the crude product by column chromatography on silica gel to yield the pure aldol product.[4]

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.[4]

Specific Protocol: Reaction of Cyclohexanone with Benzaldehyde

This protocol details the reaction between cyclohexanone and benzaldehyde in a methanol/water solvent system.[1][2]

Materials:

-

(S)-proline (115 mg, 1 mmol)

-

Cyclohexanone (5.18 mL, 50 mmol)

-

Benzaldehyde (1.02 mL, 10 mmol)

-

Methanol (1.33 mL)

-

Water (330 µL)

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

In a 25 mL round-bottom flask, add (S)-proline (115 mg, 1 mmol).[1][2]

-

Add methanol (1.33 mL) and water (330 µL) to the flask.[1][2]

-

Add cyclohexanone (5.18 mL, 50 mmol) to the mixture and stir for 10 minutes at room temperature.[1][2]

-

Add benzaldehyde (1.02 mL, 10 mmol) to the cooled mixture.[1][2]

-

Cap the flask and stir the reaction mixture vigorously at 0 °C for 30 hours.[1]

-

After 30 hours, filter the reaction mixture through a pad of silica gel, eluting with ethyl acetate.[1]

-

Concentrate the filtrate under reduced pressure.[1]

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and cyclohexane (e.g., 2:8) as the eluent.[1]

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.[1]

Mandatory Visualizations

Caption: Catalytic cycle of the L-proline catalyzed aldol condensation.

Caption: General experimental workflow for L-proline catalyzed aldol condensation.

References

Asymmetric Synthesis of 4-Hydroxy-4-(4-nitrophenyl)butan-2-one: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 4-hydroxy-4-(4-nitrophenyl)butan-2-one, a valuable chiral building block in pharmaceutical and organic synthesis. The primary focus is on the organocatalyzed aldol (B89426) reaction between 4-nitrobenzaldehyde (B150856) and acetone (B3395972), a robust and environmentally benign method for establishing the chiral hydroxyl stereocenter.

Introduction

The enantioselective synthesis of β-hydroxy ketones is a cornerstone of modern organic chemistry, providing access to key structural motifs found in a wide array of biologically active molecules. This compound, with its chiral secondary alcohol and functionalized aromatic ring, serves as a versatile intermediate for the synthesis of more complex chiral compounds. Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful strategy for such transformations, offering a green and often more economical alternative to traditional metal-based catalysts. Among these, the amino acid L-proline and its derivatives have been extensively studied and proven to be effective in catalyzing the direct asymmetric aldol reaction.

This application note details a reliable protocol for the L-proline catalyzed synthesis of this compound, along with methods for product purification and the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

Data Presentation

The following tables summarize the quantitative data for the asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone using various organocatalysts.

Table 1: L-Proline Catalyzed Asymmetric Aldol Reaction

| Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 30 | Acetone (neat) | 3 | High | Moderate | [1] |

| 30 | DMSO | 4 | 86 | 71 | [2] |

Table 2: L-Prolinamide (B555322) Derivatives as Catalysts

| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| L-Prolinamide | 20 | Room Temp. | 80 | 30 | [3] |

| Catalyst 3h* | 20 | -25 | 66 | 93 | [3] |

*Catalyst 3h is derived from L-proline and (1S,2S)-diphenyl-2-aminoethanol.[3]

Experimental Protocols

Protocol 1: L-Proline Catalyzed Asymmetric Synthesis of this compound[1]

Materials:

-

4-Nitrobenzaldehyde

-

L-Proline

-

Acetone

-

Ethyl acetate (B1210297)

-

Hexanes

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

Equipment:

-

Round-bottom flask (25 mL)

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Thin-Layer Chromatography (TLC) plates and developing chamber

-

Glass column for chromatography

-

Standard laboratory glassware

Procedure:

-

To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (151.0 mg, 1.0 mmol) and L-proline (35.0 mg, 0.3 mmol).

-

Add acetone (5.0 mL) to the flask.

-

Stir the mixture at room temperature for 3 hours.

-

Monitor the reaction progress by TLC to confirm the consumption of the starting aldehyde.

-

Upon completion, concentrate the reaction mixture using a rotary evaporator.

-

Dilute the residue with dichloromethane (2.0 mL).

-

Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure this compound.

-

Dry the organic fractions over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC[2][4]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: Chiralcel OB-H column (or equivalent, such as Chiralpak AD).[2][4]

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 85:15 v/v).[4] The exact ratio may require optimization.

-

Flow Rate: 1.0 mL/min.[4]

-

Detection: UV at 254 nm.[4]

-

Column Temperature: Ambient.

Procedure:

-

Prepare a dilute solution of the purified this compound in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Record the chromatogram and identify the peaks corresponding to the two enantiomers. The major enantiomer will have a larger peak area.

-

Calculate the enantiomeric excess (ee) using the following formula:

ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Where Area_major is the peak area of the major enantiomer and Area_minor is the peak area of the minor enantiomer.

Mandatory Visualization

Caption: Experimental workflow for the asymmetric synthesis of this compound.

References

- 1. books.rsc.org [books.rsc.org]

- 2. l-Proline catalyzed asymmetric transfer aldol reaction between diacetone alcohol and aldehydes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

Application Notes and Protocols for the Aldol Reaction of p-Nitrobenzaldehyde and Acetone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enol or an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. The reaction between p-nitrobenzaldehyde and acetone (B3395972) is a classic example of a crossed aldol condensation, yielding 4-(4-nitrophenyl)-3-buten-2-one, a valuable intermediate in the synthesis of various organic molecules. This document provides detailed experimental protocols for performing this reaction under different catalytic conditions and summarizes the key quantitative data for easy comparison.

Data Presentation

| Parameter | Base-Catalyzed Method | L-Proline Catalyzed Method |

| Catalyst | 10% Sodium Hydroxide (B78521) | L-Proline |

| p-Nitrobenzaldehyde | 2.85 g (18.9 mmol) | 151.0 mg (1.0 mmol) |

| Acetone | 3.5 g (60.3 mmol) | 5.0 mL |

| Solvent | Water | Acetone |

| Temperature | Water bath (heating) | Room Temperature |

| Reaction Time | 1 hour | 3 hours |

| Product Yield | 3 g (approx. 83%) | High yield (specifics not stated) |

| Product Melting Point | 110°C | Not specified |

Experimental Protocols

Method 1: Base-Catalyzed Aldol Condensation

This protocol utilizes a strong base, sodium hydroxide, to catalyze the condensation reaction.

Materials:

-

p-Nitrobenzaldehyde

-

Acetone

-

10% Sodium Hydroxide solution

-

Ethanol (B145695) (for recrystallization)

-

Standard laboratory glassware (Erlenmeyer flask, beaker, etc.)

-

Heating apparatus (water bath)

-

Filtration apparatus (Büchner funnel, filter paper)

Procedure:

-

In a suitable reaction vessel, combine 2.85 g of p-nitrobenzaldehyde and 3.5 g of acetone.

-

Add 20 mL of a 10% sodium hydroxide solution to the mixture.

-

Heat the reaction mixture on a water bath for 1 hour.[1]

-

After heating, allow the mixture to cool to room temperature.

-

Crystals of the product will separate upon cooling.

-

Collect the crystals by vacuum filtration and wash them with a small amount of cold water.

-

Recrystallize the crude product from a small amount of ethanol to obtain pure 4-(4-nitrophenyl)-3-buten-2-one.[1]

-

Dry the purified crystals and determine the yield and melting point.

Method 2: L-Proline Catalyzed Aldol Reaction

This method employs an organocatalyst, L-proline, for a more environmentally friendly approach.[2]

Materials:

-

p-Nitrobenzaldehyde

-

L-Proline

-

Acetone

-

Dichloromethane

-

Silica (B1680970) gel for column chromatography

-

Solvents for column chromatography (e.g., petroleum ether, ethyl acetate)

-

Round-bottom flask

-

Stirring apparatus

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a 25 mL round-bottom flask, add 151.0 mg (1.0 mmol) of 4-nitrobenzaldehyde (B150856) and 35.0 mg (0.3 mmol) of L-proline.[2]

-

Add 5.0 mL of acetone to the flask.

-

Stir the mixture at room temperature for 3 hours.[2]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, concentrate the reaction mixture using a rotary evaporator.

-

Dilute the residue with 2.0 mL of dichloromethane.

-

Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., petroleum ether: ethyl acetate (B1210297) = 3:1) to isolate the final product.[2]

-

Weigh the purified product and calculate the yield.

Mandatory Visualization

Caption: Experimental workflow for the aldol reaction of p-nitrobenzaldehyde and acetone.

References

Application Notes and Protocols for 4-Hydroxy-4-(4-nitrophenyl)butan-2-one in Enzyme Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-4-(4-nitrophenyl)butan-2-one is an organic compound with the molecular formula C₁₀H₁₁NO₄.[1] Its structure, featuring a butanone backbone with a hydroxyl group and a para-nitrophenyl (B135317) substituent, suggests its potential as a modulator of enzyme activity.[1] The presence of both a hydroxyl and a nitrophenyl group on the same carbon skeleton provides a unique chemical architecture for potential interactions with biological targets.[1] These application notes provide a comprehensive guide for utilizing this compound in enzyme inhibition assays, a critical step in drug discovery and biochemical research. While specific enzyme targets for this compound are not extensively documented in publicly available literature, its structural motifs suggest potential activity against hydrolases, such as proteases and esterases, which often process substrates containing nitrophenyl groups.

Principle of Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental tools for identifying and characterizing molecules that interfere with enzyme activity. A common method, particularly relevant for compounds like this compound, involves the use of chromogenic substrates. In such assays, the enzyme cleaves the substrate, releasing a colored product. The rate of color formation, monitored over time using a spectrophotometer, is directly proportional to the enzyme's activity. When an inhibitor is present, the rate of the reaction decreases. By measuring this decrease at various inhibitor concentrations, key inhibitory parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) can be determined.

Data Presentation: A Template for Quantifying Inhibition

To facilitate the systematic evaluation of this compound as a potential enzyme inhibitor, all quantitative data should be meticulously recorded and organized. The following tables provide a template for summarizing key experimental parameters and results.

Table 1: Experimental Conditions for Enzyme Inhibition Assay

| Parameter | Value |

| Target Enzyme | e.g., Trypsin, Chymotrypsin, etc. |

| Enzyme Concentration | e.g., 10 nM |